3-amino-6-ethyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-AMINO-6-ETHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-ETHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily scaled up from laboratory to industrial scale. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-ETHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-AMINO-6-ETHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-AMINO-6-ETHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-AMINO-6-(4-METHYLPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
- METHYL 3-AMINO-6-(2-THIENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Uniqueness
3-AMINO-6-ETHYL-N-(2-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of an ethyl group and a 2-methylphenyl group. These structural elements can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H22N4OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-amino-6-ethyl-N-(2-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C20H22N4OS/c1-3-24-9-8-16-13(11-24)10-14-17(21)18(26-20(14)23-16)19(25)22-15-7-5-4-6-12(15)2/h4-7,10H,3,8-9,11,21H2,1-2H3,(H,22,25) |
InChI Key |
RVAVISQZYACXLB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4C)N |
Origin of Product |
United States |
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